molecular formula C17H20O2 B11857828 1-(6-Methoxynaphthalen-2-YL)hexan-1-one

1-(6-Methoxynaphthalen-2-YL)hexan-1-one

Cat. No.: B11857828
M. Wt: 256.34 g/mol
InChI Key: XLSCNFONGIKFLT-UHFFFAOYSA-N
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Description

1-(6-Methoxynaphthalen-2-YL)hexan-1-one is an organic compound with the molecular formula C17H20O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position and a hexanone chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxynaphthalen-2-YL)hexan-1-one typically involves the reaction of 6-methoxy-2-naphthaldehyde with hexanone under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxynaphthalen-2-YL)hexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Methoxynaphthalen-2-YL)hexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxynaphthalen-2-YL)hexan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the bacterial cell membrane synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxynaphthalen-2-YL)hexan-1-one is unique due to its specific hexanone chain, which may impart distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its reactivity, solubility, and potential biological activities .

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)hexan-1-one

InChI

InChI=1S/C17H20O2/c1-3-4-5-6-17(18)15-8-7-14-12-16(19-2)10-9-13(14)11-15/h7-12H,3-6H2,1-2H3

InChI Key

XLSCNFONGIKFLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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